molecular formula C18H18N2O3S B4454583 (5E)-2-amino-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one

(5E)-2-amino-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B4454583
M. Wt: 342.4 g/mol
InChI Key: VLKKSLBLXKZTFJ-MHWRWJLKSA-N
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Description

(5E)-2-amino-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one is a complex organic compound that features a thiazole ring, an amino group, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-amino-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 2,7-diethoxynaphthalene-1-carbaldehyde with 2-amino-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the thiazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the thiazole ring.

    Substitution: The aromatic naphthalene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the thiazole ring or the amino group.

    Reduction: Reduced forms of the thiazole ring.

    Substitution: Halogenated derivatives of the naphthalene moiety.

Scientific Research Applications

Chemistry

In chemistry, (5E)-2-amino-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its structural features suggest it could interact with biological targets in unique ways.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its potential interactions with biological targets make it a candidate for further pharmacological studies.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism of action of (5E)-2-amino-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and amino group could form hydrogen bonds or participate in other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1,3-thiazole: Shares the thiazole ring and amino group but lacks the naphthalene moiety.

    2,7-diethoxynaphthalene: Contains the naphthalene moiety but lacks the thiazole ring and amino group.

    Thiazole derivatives: Various thiazole derivatives with different substituents can be compared for their chemical and biological properties.

Uniqueness

(5E)-2-amino-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one is unique due to the combination of its thiazole ring, amino group, and naphthalene moiety

Properties

IUPAC Name

(5E)-2-amino-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-3-22-12-7-5-11-6-8-15(23-4-2)14(13(11)9-12)10-16-17(21)20-18(19)24-16/h5-10H,3-4H2,1-2H3,(H2,19,20,21)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKKSLBLXKZTFJ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=CC(=C2C=C3C(=O)N=C(S3)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C=CC(=C2/C=C/3\C(=O)N=C(S3)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-2-amino-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one
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(5E)-2-amino-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one
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(5E)-2-amino-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one
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(5E)-2-amino-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one
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(5E)-2-amino-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one
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(5E)-2-amino-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one

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